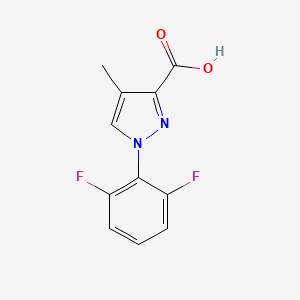

1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Description

1-(2,6-Difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents: Position 1: 2,6-Difluorophenyl group, introducing electron-withdrawing fluorine atoms. Position 4: Methyl group, enhancing steric bulk and hydrophobicity.

This structure is pivotal in medicinal chemistry, as pyrazole derivatives are known for diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-4-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-6-5-15(14-9(6)11(16)17)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFINTHADPSYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 1-(2,6-difluorophenyl)-4-carboxy-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

N-(3-Cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide

- Structural Differences: The carboxylic acid at position 3 is replaced by a carboxamide group linked to a 3-cyanophenyl moiety.

- Synthesis: Derived from the target compound via coupling with 3-(methylamino)benzonitrile, yielding 26% .

- Key Properties: Increased lipophilicity due to the amide and cyanophenyl groups. Reduced acidity compared to the carboxylic acid analog. Molecular weight: 339.2 g/mol (ESI-MS) .

1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid

- Structural Differences :

- Position 1 : Difluoromethyl group instead of 2,6-difluorophenyl.

- Position 4 : Carboxylic acid at position 4 (vs. position 3 in the target compound).

- Physicochemical Data: SMILES: FC(N1C=C(C(=O)O)C(C)=N1)F . InChIKey: JXENRVNOTJNATL-UHFFFAOYSA-N .

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Core Heterocycle : Triazole instead of pyrazole.

- Substituents :

- 2,6-Difluorobenzyl group at position 1.

- Carboxamide at position 4.

- Biological Relevance: Approved anticonvulsant for Lennox-Gastaut syndrome .

- Comparison : The triazole core may enhance metabolic stability compared to pyrazole, while the benzyl group mimics steric effects of the phenyl group in the target compound.

Pyrazole Derivatives with Hydrolysis-Derived Modifications

- Example: 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl-1H-pyrazole-3-carboxylic acid (11b) . Synthesis: Methyl ester hydrolysis (80% yield). Substituents: Bulky quinoline and dimethoxyphenyl groups, increasing molecular complexity. 1H NMR: Distinct aromatic and methoxy signals (δ 3.60 ppm for OCH3) .

Data Tables

Table 2: Physicochemical Properties

Key Research Findings

- Synthetic Efficiency : Carboxamide derivatives of the target compound (e.g., ) exhibit lower yields (26%) compared to ester hydrolysis products (80–89% in ), suggesting challenges in amide bond formation.

Biological Activity

1-(2,6-Difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound belonging to the class of pyrazole carboxylic acids. This compound has garnered significant attention in recent years due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is characterized by the presence of a difluorophenyl group and a carboxylic acid functional group. The molecular formula is , with a molecular weight of 238.19 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzymes or bind to receptors, leading to modulation of their activity. The fluorine atoms in the structure can enhance binding affinity and selectivity towards these targets, which is crucial for its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) .

In a study evaluating several pyrazole derivatives, it was found that certain compounds induced apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity and causing morphological changes at concentrations as low as 1 μM . This suggests that 1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid could serve as a lead compound for developing novel anticancer agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response . Inhibitors targeting these enzymes can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Comparative Studies

To further understand the biological activity of 1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | Structure | Moderate anticancer activity |

| 1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylate | Structure | Lower anti-inflammatory activity |

These comparisons reveal that while other derivatives share structural similarities, their biological activities can vary significantly based on functional group modifications.

Case Studies

Several case studies have documented the promising biological activities of pyrazole derivatives:

- Antitumor Effects : A study demonstrated that pyrazole derivatives could inhibit microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents .

- Cell Cycle Analysis : In vitro assays showed that specific pyrazole compounds affected cell cycle progression in cancer cells, indicating their role in regulating tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.